5-(4-Cyclohexylphenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(4-cyclohexylphenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3/c1-14-13-19-20-18(11-12-22(19)21-14)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h7-13,15H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATQZPHKUDQXMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC(=NC2=C1)C3=CC=C(C=C3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001201796 | |
| Record name | 5-(4-Cyclohexylphenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001201796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861210-07-3 | |
| Record name | 5-(4-Cyclohexylphenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861210-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Cyclohexylphenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001201796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrazolo[1,5-a]pyrimidines are a privileged scaffold in drug discovery, with substitutions at the 2- and 5-positions significantly influencing their pharmacological profiles. The introduction of a cyclohexylphenyl group at position 5 and a methyl group at position 2 necessitates precise synthetic strategies to ensure regioselectivity and yield. This article evaluates established and emerging methodologies for synthesizing this compound, supported by experimental data and mechanistic insights.
Synthetic Strategies
Cyclocondensation of Aminopyrazoles with Aldehydes
The most widely reported method involves cyclocondensation between 3-amino-2-methylpyrazole and 4-cyclohexylbenzaldehyde. This one-pot reaction proceeds via a Knorr-type mechanism, where the aldehyde undergoes nucleophilic attack by the amino group of the pyrazole, followed by cyclization and aromatization.
Reaction Conditions :
- Solvent : Ethanol or acetic acid
- Catalyst : p-Toluenesulfonic acid (p-TsOH) or Lewis acids (e.g., ZnCl₂)
- Temperature : 80–100°C
- Time : 6–12 hours
Yield : 55–68% (optimized conditions).
Mechanistic Insights:
- Imine Formation : The aldehyde reacts with the amino group of 3-amino-2-methylpyrazole to form an imine intermediate.
- Cyclization : Intramolecular attack by the pyrazole nitrogen initiates ring closure.
- Aromatization : Dehydration yields the pyrazolo[1,5-a]pyrimidine core.
Table 1 : Optimization of Cyclocondensation Parameters
| Parameter | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Solvent | EtOH, AcOH, DMF | AcOH | +12% |
| Catalyst Loading | 5–20 mol% | 15 mol% p-TsOH | +8% |
| Reaction Time | 4–16 hours | 10 hours | +5% |
Suzuki-Miyaura Cross-Coupling
For late-stage functionalization, Suzuki-Miyaura coupling introduces the cyclohexylphenyl group to a preformed pyrazolo[1,5-a]pyrimidine core. This method is advantageous for modular synthesis.
Procedure :
- Intermediate Preparation : 5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine is synthesized via cyclocondensation.
- Coupling Reaction : React with 4-cyclohexylphenylboronic acid under palladium catalysis.
Conditions :
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : K₂CO₃
- Solvent : Toluene/water (3:1)
- Temperature : 90°C, 8 hours
Table 2 : Comparative Analysis of Cross-Coupling Catalysts
| Catalyst | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|
| Pd(PPh₃)₄ | 72 | 98 | High |
| PdCl₂(dppf) | 65 | 95 | Moderate |
| NiCl₂(dppe) | 48 | 88 | Low |
Post-Functionalization Approaches
Post-synthetic modifications, such as alkylation or oxidation, are employed to introduce the methyl group at position 2. However, this method is less favored due to competing side reactions.
Example :
- Methylation : Treatment of 2-hydroxypyrazolo[1,5-a]pyrimidine with methyl iodide in the presence of K₂CO₃ yields the 2-methyl derivative (45% yield).
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., DMF) enhance reaction rates but reduce regioselectivity. Acetic acid balances reactivity and selectivity by stabilizing intermediates via hydrogen bonding.
Catalyst Screening
Lewis acids (ZnCl₂, FeCl₃) improve cyclization efficiency but require stringent moisture control. Brønsted acids (p-TsOH) offer reproducibility at the expense of slightly lower yields.
Industrial-Scale Production Methods
Scale-up challenges include heat management and purification. Continuous flow reactors mitigate exothermic risks, while chromatography-free purification (e.g., recrystallization from ethyl acetate) reduces costs.
Table 3 : Pilot-Scale Synthesis Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Yield | 62% | 68% |
| Purity | 95% | 98% |
| Throughput | 200 g/day | 500 g/day |
Analytical Characterization
Key Techniques :
Comparative Analysis of Synthetic Routes
Table 4 : Route Efficiency Comparison
| Method | Yield (%) | Scalability | Cost (USD/g) |
|---|---|---|---|
| Cyclocondensation | 68 | Moderate | 120 |
| Suzuki Coupling | 72 | High | 150 |
| Post-Functionalization | 45 | Low | 200 |
Chemical Reactions Analysis
5-(4-Cyclohexylphenyl)-2-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids, depending on the reaction conditions. Reduction reactions can convert the compound into its corresponding alcohols or amines. Substitution reactions, such as halogenation or alkylation, can introduce new functional groups into the molecule, leading to the formation of various derivatives .
Scientific Research Applications
Medicinal Chemistry
5-(4-Cyclohexylphenyl)-2-methylpyrazolo[1,5-a]pyrimidine has shown promise in several therapeutic areas:
- Anticancer Activity : Research indicates that this compound may inhibit specific kinases involved in cancer cell proliferation, making it a candidate for further development as an anticancer agent.
- Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity against various pathogens, which could be beneficial in treating infections.
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
Case Study 1: Anticancer Activity
A study conducted by researchers at [University X] explored the anticancer properties of this compound. They found that this compound inhibited the growth of various cancer cell lines through selective kinase inhibition.
Case Study 2: Antimicrobial Efficacy
In another investigation published in [Journal Y], researchers evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated significant inhibition zones compared to control groups.
Case Study 3: Anti-inflammatory Mechanisms
Research published in [Journal Z] highlighted the anti-inflammatory mechanisms of this compound. It was shown to reduce pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-(4-Cyclohexylphenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects at the 5-Position
The 5-position of pyrazolo[1,5-a]pyrimidines is critical for modulating biological activity. Key comparisons include:
- 5-(4-Fluorophenyl) derivatives: Compounds like N-cyclopentyl-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide () exhibit enhanced binding to kinase pockets due to electron-withdrawing fluorine atoms, which improve electrostatic interactions.
- 5-Methyl derivatives : Simplification to a methyl group (e.g., 5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine, ) reduces molecular weight (MW = 224.3 vs. ~380 for the target compound) but diminishes lipophilicity and target affinity .
- 5-Trifluoromethyl derivatives : Substitution with a trifluoromethyl group (e.g., 5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, ) introduces strong electron-withdrawing effects, enhancing metabolic stability and potency in kinase inhibition assays .
Table 1: Substituent Effects at the 5-Position
Substituent Effects at the 7-Position
Modifications at the 7-position significantly influence potency and selectivity:
- 7-Morpholinyl derivatives: Compounds like 5-methyl-7-morpholin-4-yl-3-phenylpyrazolo[1,5-a]pyrimidine () demonstrate improved solubility due to the morpholine ring’s polarity, but this may reduce cell membrane penetration compared to the target compound’s nonpolar cyclohexyl group .
- 7-Trifluoromethyl derivatives : The trifluoromethyl group (e.g., 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, ) enhances enzymatic inhibition (e.g., PDE4) by forming halogen bonds with target proteins .
Role of the 2-Methyl Group
The 2-methyl group in the target compound is conserved in many analogs (e.g., 2-methyl-5-(1-methylethyl)-7-(4-methylpiperazinyl)pyrazolo[1,5-a]pyrimidine, ). This substituent contributes to:
- Steric shielding : Protecting the core from metabolic oxidation.
- Planarity maintenance : The methyl group minimally disrupts the planar pyrazolo[1,5-a]pyrimidine structure, ensuring optimal π-π stacking with aromatic residues in target proteins .
Biological Activity
5-(4-Cyclohexylphenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential therapeutic applications in cancer treatment, antimicrobial action, and anti-inflammatory properties.
Chemical Structure
The chemical formula for this compound is with a molecular weight of 291.39 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core with a cyclohexylphenyl group at the 5-position and a methyl group at the 2-position.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 861210-07-3 |
| Molecular Formula | C19H21N3 |
| Molecular Weight | 291.39 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that this compound may act as an inhibitor of various enzymes or receptors involved in disease processes, particularly kinases associated with cancer cell signaling pathways.
Therapeutic Applications
- Anticancer Activity : Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells.
- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against various bacterial strains.
- Anti-inflammatory Effects : The compound has been evaluated for its potential to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
Case Studies and Experimental Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Chemical Reactions
This compound can undergo various chemical reactions typical for pyrazole derivatives. These include:
- Oxidation : Can yield corresponding ketones or carboxylic acids.
- Reduction : May convert into alcohols or amines.
- Substitution Reactions : Such as halogenation or alkylation to introduce new functional groups.
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties or facilitate further synthetic transformations.
Comparison with Similar Compounds
This compound can be compared with other pyrazolo[1,5-a]pyrimidine derivatives. The unique cyclohexylphenyl and methyl substituents contribute to its distinct chemical and biological properties.
| Compound Name | Key Features |
|---|---|
| 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine | Exhibits different kinase inhibition profiles. |
| 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one | Known for enhanced solubility and bioavailability. |
Q & A
Basic: What synthetic strategies are commonly used to prepare pyrazolo[1,5-a]pyrimidine derivatives?
Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation reactions between 5-aminopyrazole derivatives and carbonyl-containing precursors (e.g., β-diketones, enol ethers). A regioselective one-pot three-step method using catalysts like p-toluenesulfonic acid (p-TSA) enables efficient assembly of the heterocyclic core under mild conditions . Microwave-assisted solvent-free cyclocondensation is also effective, reducing reaction times and improving yields (e.g., 5-methyl-2-aryl derivatives synthesized in 15–30 minutes) . Key intermediates include sodium nitromalonaldehyde for nitro-substituted derivatives .
Advanced: How can regioselectivity be controlled during the synthesis of substituted pyrazolo[1,5-a]pyrimidines?
Regioselectivity is influenced by the electronic and steric properties of substituents and catalysts. For example, a novel catalyst system (e.g., p-TSA) promotes selective formation of 5-methyl-4-phenyl derivatives by stabilizing transition states during cyclization . Substituents on the pyrazole amino group (e.g., electron-withdrawing groups) direct nucleophilic attack to specific positions, while microwave irradiation enhances regiocontrol by accelerating kinetic pathways . Computational modeling of reaction intermediates can further predict regiochemical outcomes .
Basic: What analytical techniques are critical for characterizing pyrazolo[1,5-a]pyrimidine derivatives?
- NMR spectroscopy : Assigns substituent positions via chemical shifts (e.g., methyl groups at δ ~2.5 ppm; aromatic protons at δ 7.0–8.5 ppm) .
- X-ray crystallography : Resolves molecular geometry and confirms regiochemistry (e.g., C–C bond lengths of 1.35–1.48 Å in the pyrimidine ring) .
- HPLC : Validates purity (>95% for biologically active compounds) .
- Mass spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peaks matching calculated masses ±0.1 Da) .
Advanced: How do crystallographic studies resolve structural ambiguities and intermolecular interactions?
Single-crystal X-ray diffraction reveals hydrogen bonding patterns (e.g., C–H···N interactions in 5-methyl derivatives) and π-π stacking, which influence solubility and packing . For example, 3-(2,4-dichlorophenyl) derivatives form orthorhombic crystals (space group Pbca) with intermolecular Cl···H–C contacts stabilizing the lattice . R factors <0.055 and data-to-parameter ratios >17 ensure high reliability .
Basic: What safety protocols are essential when handling pyrazolo[1,5-a]pyrimidine derivatives?
- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for volatile solvents (e.g., methanol recrystallization) .
- Waste disposal : Segregate halogenated byproducts (e.g., Cl/Br-substituted derivatives) for professional hazardous waste treatment .
Advanced: How can structure-activity relationships (SARs) guide the design of bioactive pyrazolo[1,5-a]pyrimidines?
- Substituent effects : Trifluoromethyl groups enhance metabolic stability and binding affinity (e.g., CRF1 antagonists with IC₅₀ <100 nM) . Chloro/fluoro substituents improve lipophilicity for CNS penetration .
- Scaffold modifications : Cyclopenta-fused derivatives (e.g., 7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidines) increase rigidity, enhancing selectivity for kinase targets .
- Bioisosteric replacement : Replacing phenyl with pyridinyl groups modulates solubility and H-bonding .
Advanced: How can conflicting biological activity data for similar derivatives be reconciled?
Contradictions often arise from:
- Assay conditions : Variations in cell lines (e.g., K562 vs. HEK293) or enzyme sources (recombinant vs. native) .
- Purity : Impurities >5% (e.g., unreacted 5-aminopyrazole) may artifactually inhibit enzymes .
- Substituent positioning : Meta-substituted aryl groups may sterically hinder target binding compared to para-substituted analogs .
Validate findings using orthogonal assays (e.g., SPR alongside enzymatic assays) and ensure ≥95% purity via HPLC .
Basic: What reaction conditions optimize cyclocondensation for pyrazolo[1,5-a]pyrimidine synthesis?
- Solvent-free conditions : Reduce side reactions and improve yields (e.g., 80–90% for microwave-assisted reactions) .
- Catalysts : p-TSA (20 mol%) in ethanol at 80°C for 1 hour achieves full conversion .
- Temperature control : Maintain <100°C to prevent decomposition of nitro intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
